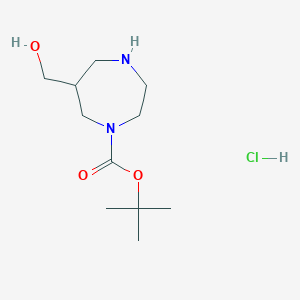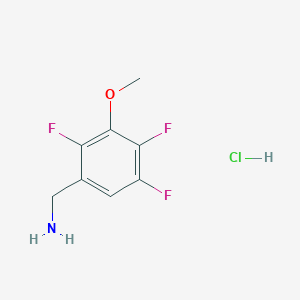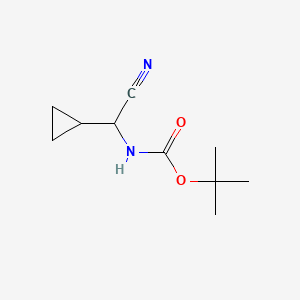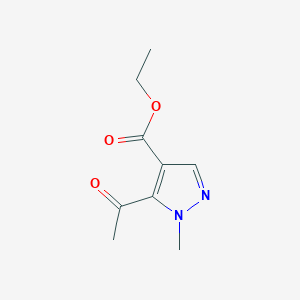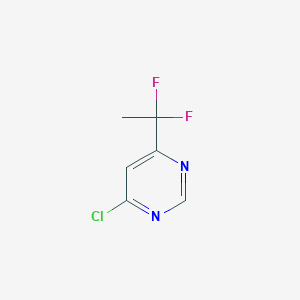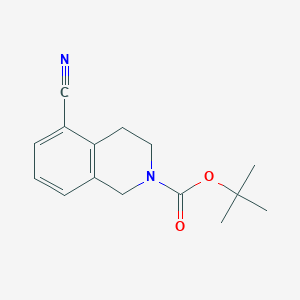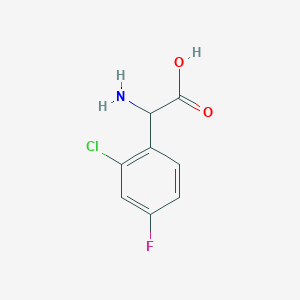
Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound this compound is characterized by the presence of a benzyl group, a hydroxyethyl group, and a pyrrolidine ring, making it a valuable scaffold for the development of bioactive molecules.
Métodos De Preparación
The synthesis of Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 2-bromoethanol to introduce the hydroxyethyl group, yielding the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Catalysts and automated processes may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carbonyl group back to a hydroxyethyl group .
Substitution reactions involving the benzyl group can be carried out using nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biology, it is used as a ligand in the study of enzyme-substrate interactions and receptor binding studies .
In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. Its ability to modulate biological pathways makes it a promising candidate for drug development. In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .
Mecanismo De Acción
The mechanism of action of Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
The hydroxyethyl group in the compound can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing binding affinity and specificity. The benzyl group can participate in hydrophobic interactions, further stabilizing the enzyme-inhibitor complex. These interactions collectively contribute to the compound’s biological activity and therapeutic potential .
Comparación Con Compuestos Similares
Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate and Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate . These compounds share the pyrrolidine scaffold but differ in the substituents attached to the ring.
The uniqueness of this compound lies in the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to form hydrogen bonds, making it a versatile scaffold for drug design and development .
Conclusion
This compound is a valuable compound with diverse applications in scientific research, chemistry, biology, medicine, and industry. Its unique chemical structure and versatile reactivity make it a promising candidate for the development of new bioactive molecules and therapeutic agents.
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c16-10-8-13-7-4-9-15(13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 |
Clave InChI |
XWPPMGVKGWYFAA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


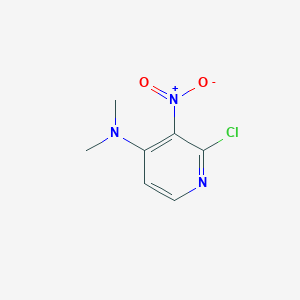


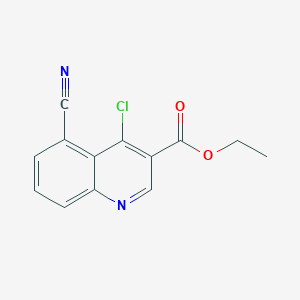
![3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13505033.png)

